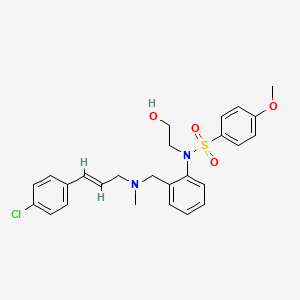

N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Anisole (Methoxybenzene)

Anisole is a common organic solvent frequently used in scientific research due to several properties:

- High boiling point: (154°C) allows for evaporation at higher temperatures without significant product loss Source: Wikipedia - Anisole: .

- Miscibility: Anisole is miscible with a wide range of other organic solvents, making it a versatile tool for dissolving various compounds Source: Royal Society of Chemistry - Anisole հղ water.

- Relatively inert: It doesn't readily react with many other chemicals, minimizing unwanted side reactions during experiments Source: Sigma-Aldrich - Anisole.

Applications of Anisole in Research:

- Organic synthesis: As a solvent for various reactions in organic chemistry Source: ACS Publications - Applications of Solvents in Organic Synthesis.

- Isolation and purification of natural products: Due to its ability to dissolve many organic compounds Source: National Institutes of Health - Natural Products Isolation: .

- Spectroscopy: Sometimes used as a solvent for nuclear magnetic resonance (NMR) spectroscopy Source: Bruker - NMR Sample Preparation.

Sulfonamides

Sulfonamides are a class of organic compounds containing the functional group SO2NH2. They have a vast history in medicinal chemistry due to their diverse biological properties:

- Antibacterial activity: Early sulfonamides were the first widely used antibiotics Source: Science History Institute - The Discovery of Antibiotics.

- Enzyme inhibition: Some sulfonamides can inhibit specific enzymes, making them valuable research tools for studying biological pathways Source: National Center for Biotechnology Information - Enzyme Inhibitors: .

- Material science applications: Sulfonamides can be incorporated into polymers for various purposes Source: American Chemical Society - Sulfonated Polymers.

KN-93 is a specific inhibitor of calmodulin-dependent protein kinase II, commonly referred to as CaMKII. It is a small molecule that has gained attention for its role in modulating calcium signaling pathways, particularly those involving calmodulin, a calcium-binding messenger protein. The chemical structure of KN-93 includes three aromatic rings, which facilitate its interaction with hydrophobic regions of calmodulin when calcium ions are present. This interaction is crucial for inhibiting the activity of CaMKII, which plays a significant role in various cellular processes including muscle contraction, neurotransmitter release, and synaptic plasticity .

KN-93 acts primarily by binding to the calcium-calmodulin complex, thereby preventing calmodulin from activating CaMKII. This inhibition disrupts downstream signaling pathways that depend on CaMKII activity. Notably, KN-93 does not directly inhibit CaMKII itself but rather interferes with its activation mechanism by blocking the calcium-bound form of calmodulin from engaging with the kinase . The binding affinity of KN-93 to the calcium-calmodulin complex has been characterized through various biophysical methods, demonstrating its effectiveness in modulating CaMKII activity .

The biological effects of KN-93 have been extensively studied. It exhibits neuroprotective properties by reducing neuronal apoptosis and caspase-3 activity in models of excitotoxicity, such as those induced by N-methyl-D-aspartic acid (NMDA) treatment. In these studies, KN-93 has been shown to decrease lactate dehydrogenase leakage and intracellular calcium overload in neurons, indicating its potential therapeutic applications in neurodegenerative diseases . Additionally, it has been observed to modulate dopamine synthesis by affecting the phosphorylation levels of tyrosine hydroxylase in neuronal cells .

- Formation of the sulfonamide: This is achieved by reacting an amine with a sulfonyl chloride.

- Coupling reactions: Subsequent coupling with appropriate aromatic compounds introduces the methoxy and chlorinated groups essential for biological activity.

- Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity suitable for biological testing.

Specific details about the synthesis can vary based on the desired purity and scale of production.

KN-93 has several applications in research and potential therapeutic contexts:

- Neuroscience Research: It is widely used to study calcium signaling pathways and their implications in neuronal function and pathology.

- Cardiovascular Studies: Given its role in modulating calcium channels, KN-93 is also investigated for its effects on cardiac function and arrhythmias.

- Cancer Research: Its ability to inhibit cell proliferation through modulation of signaling pathways makes it a candidate for exploring cancer treatment strategies .

Interaction studies have revealed that KN-93 binds specifically to the calcium-bound form of calmodulin rather than directly to CaMKII itself. This binding alters the ability of calmodulin to interact with various target proteins, including voltage-gated sodium channels and ryanodine receptors . Such interactions are crucial for understanding how KN-93 can affect cellular excitability and contractility.

Several compounds exhibit similar mechanisms or structural characteristics to KN-93. Here are some notable examples:

| Compound Name | Mechanism | Unique Features |

|---|---|---|

| KN-92 | Inhibits CaMKII but does not bind to calmodulin | Structural analog of KN-93; less effective than KN-93 |

| W7 | Calmodulin inhibitor | Non-specific; affects multiple calcium-dependent processes |

| Trifluoperazine | Calmodulin antagonist | Primarily used as an antipsychotic; broader effects on neurotransmitter systems |

| Calmidazolium | Calmodulin antagonist | Used mainly in research; affects smooth muscle contraction |

KN-93 stands out due to its specific binding affinity for the calcium-calmodulin complex and its selective inhibition of CaMKII activity without affecting other calcium-dependent processes directly . This specificity makes it a valuable tool in both basic research and potential clinical applications targeting calcium signaling pathways.

Molecular Formula and Systematic Nomenclature

KN-93 is characterized by the molecular formula C26H29ClN2O4S, with a precise molecular weight of 501.04 g/mol. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, KN-93 is systematically named as N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide. This complex name reflects the multiple functional groups and structural features of the molecule.

The compound has been assigned several identifiers in chemical databases to facilitate its tracking and research:

The structural components of KN-93 include a 4-methoxybenzene sulfonamide group, a 2-hydroxyethyl substituent, and a 4-chlorocinnamyl moiety connected through a methylamino linkage. This unique arrangement of functional groups contributes to the compound's distinctive chemical properties.

Three-Dimensional Conformational Analysis

The three-dimensional structure of KN-93 reveals important conformational features that influence its chemical behavior. Most notably, the molecule possesses an (E)-configuration at the alkene moiety within the 4-chlorocinnamyl group, as indicated by the "E" designation in its systematic name. This trans arrangement contributes to the overall extended conformation of the molecule.

X-ray crystallographic studies have provided detailed insights into the three-dimensional structure of KN-93, particularly when bound to protein targets. The Protein Data Bank (PDB) contains structural data for KN-93 in complex with calmodulin, revealing crucial molecular interactions. The crystal structure, identified as PDB entry 9JQI, shows KN-93 forming a 1:1 complex with calmodulin. Additionally, PDB entry 6M7H provides further structural information about the KN-93-calmodulin interaction.

Analysis of these structures indicates that KN-93 adopts specific conformations when interacting with protein targets, which are dictated by:

- The flexibility of the 2-hydroxyethyl chain

- The planar nature of the aromatic rings

- The extended conformation of the 4-chlorocinnamyl moiety

- The spatial arrangement of the sulfonamide group

These conformational characteristics are critical for understanding the molecular behavior of KN-93 in various chemical and biochemical contexts.

Historical Understanding as a Calcium Calmodulin-Dependent Protein Kinase II Inhibitor

The compound KN-93 was originally developed in 1991 by Sumi and colleagues in the Hidaka laboratory as part of a systematic effort to create selective inhibitors for calcium calmodulin-dependent protein kinase II [1]. This development followed the earlier synthesis of KN-62 in 1990, with KN-93 designed specifically to overcome the limited solubility issues encountered with its predecessor [2]. The historical paradigm established that KN-93 functioned as a competitive inhibitor of calcium calmodulin-dependent protein kinase II, with an inhibition constant of 0.37 micromolar [1].

Initial mechanistic studies demonstrated that KN-93 exhibited remarkable selectivity for calcium calmodulin-dependent protein kinase II compared to other kinases, showing no significant inhibitory effects on cyclic adenosine monophosphate-dependent protein kinase, calcium phospholipid-dependent protein kinase, myosin light chain kinase, or calcium phosphodiesterase [1]. Kinetic analysis revealed that KN-93 inhibited calcium calmodulin-dependent protein kinase II in a competitive fashion against calmodulin, leading to the widely accepted model that the compound bound directly to the kinase and prevented calmodulin association [1].

The traditional understanding posited that KN-93 functioned by occupying the calmodulin-binding site on calcium calmodulin-dependent protein kinase II, thereby blocking the conformational changes necessary for kinase activation [2]. This mechanism was thought to prevent the displacement of the autoinhibitory regulatory segment and subsequent presentation of threonine 287 for autophosphorylation [2]. The compound was observed to inhibit both the alpha and beta subunits of calcium calmodulin-dependent protein kinase II, as well as the autophosphorylation process itself [1].

Revised Binding Paradigm: Calmodulin Interaction Dynamics

Recent investigations utilizing advanced biophysical techniques have fundamentally challenged the historical understanding of KN-93 mechanism of action. Surface plasmon resonance, nuclear magnetic resonance spectroscopy, and isothermal titration calorimetry studies revealed that KN-93 binds directly to calcium-bound calmodulin rather than to calcium calmodulin-dependent protein kinase II itself [3] [4]. This paradigm shift represents a significant revision in the mechanistic understanding of how KN-93 exerts its inhibitory effects.

Nuclear magnetic resonance spectroscopy experiments demonstrated that upon addition of KN-93 to calcium-saturated calmodulin, the majority of cross-peaks in the nitrogen-15 proton-1 heteronuclear single quantum coherence spectrum were affected, indicating extensive interaction between the compound and the protein [5]. Both the amino-terminal and carboxyl-terminal domains of calmodulin, as well as the connecting linker region, displayed numerous chemical shift perturbations [5]. Importantly, no interaction was observed between KN-93 and calmodulin in the absence of calcium, confirming that the binding is calcium-dependent [5].

The revised mechanism demonstrates that KN-93 binding to calcium calmodulin disrupts the ability of the calcium calmodulin complex to interact with calcium calmodulin-dependent protein kinase II, effectively inhibiting kinase activation through sequestration of the essential cofactor [3] [4]. This indirect mechanism explains the competitive inhibition pattern observed in early kinetic studies while providing a more accurate molecular basis for the compound's effects [3].

Sub-stoichiometric titration experiments using nuclear magnetic resonance revealed complex binding dynamics, with initial decreases in peak intensity followed by the emergence of a second population of cross-peaks, indicating multiple binding modes and exchange processes [5]. The data suggest that calmodulin binds two molecules of KN-93 with moderate to high affinity, corresponding to intermediate and slow exchange processes, with a potential third molecule interacting with weaker affinity [5].

Stoichiometric Analysis of KN-93-Calmodulin Complexation

High-resolution X-ray crystallographic analysis of the calcium calmodulin-KN-93 complex has provided unprecedented structural detail regarding the stoichiometry and binding architecture [5] [6]. The crystal structure, resolved to 1.6 Angstrom resolution and deposited as Protein Data Bank identification 6M7H, reveals that calmodulin engages three molecules of KN-93 in a 1:3 stoichiometric ratio [5] [6].

The structural analysis demonstrates that calmodulin utilizes an extensive network of hydrophobic residues from both amino-terminal and carboxyl-terminal domains to wrap around and encircle the three KN-93 molecules [5]. Each calcium calmodulin EF-hand motif contains density for a calcium ion, with the characteristic coordination geometry involving positions 1, 3, 5, 9, and 12 facing inward toward the ion, and a water molecule present at position 7 [5].

The first KN-93 molecule (designated 201, colored pink in structural representations) binds with its chlorophenyl ring embedded in the amino-terminal domain hydrophobic pocket formed by phenylalanine 19, phenylalanine 68, isoleucine 27, isoleucine 63, leucine 32, leucine 39, methionine 36, methionine 51, and methionine 71 [5]. The methoxy-substituted phenyl group of this same molecule extends to interact with the carboxyl-terminal domain hydrophobic patch comprising phenylalanine 92, leucine 105, leucine 112, methionine 109, methionine 124, and methionine 145 [5].

The second KN-93 molecule (designated 202, purple) adopts an antiparallel orientation relative to the first molecule. Its chlorophenyl ring occupies a carboxyl-terminal domain hydrophobic pocket involving phenylalanine 92, phenylalanine 141, isoleucine 100, isoleucine 125, methionine 124, and methionine 145, while its methoxy-substituted phenyl group interacts with amino-terminal domain residues including phenylalanine 12, phenylalanine 19, phenylalanine 68, methionine 71, methionine 72, and methionine 76 [5].

The third KN-93 molecule (designated 203, green) exhibits a more peripheral binding mode, situated toward the exterior of the hydrophobic calmodulin cavity and sandwiched between the two domains [5]. This molecule makes limited contacts, primarily involving leucine 18 from the amino-terminal domain and methionine 109, methionine 124, and methionine 144 from the carboxyl-terminal domain [5]. The deeply nested binding of molecules 201 and 202 compared to the peripheral location of molecule 203 correlates with the multiple exchange processes observed in nuclear magnetic resonance titration experiments [5].

Allosteric Modulation of Calcium Signaling Pathways

The direct binding of KN-93 to calcium calmodulin has profound implications for calcium signaling pathways beyond calcium calmodulin-dependent protein kinase II inhibition. Stopped-flow kinetic measurements demonstrate that KN-93 binding stabilizes calcium binding to the calmodulin EF-hand loops, significantly altering calcium dissociation rates [5]. The compound exhibits effective concentration values (EC50) of 5.1 ± 1.4 micromolar for the amino-terminal domain and 6.3 ± 0.5 micromolar for the carboxyl-terminal domain, with Hill coefficients of -1.5 ± 0.3 and -1.2 ± 0.1, respectively [5].

This stabilization of calcium binding fundamentally alters calmodulin's ability to interact with its physiological target proteins. The extensive utilization of hydrophobic residues normally employed for protein-protein interactions renders calmodulin less available for productive binding to other calcium calmodulin-dependent proteins [5]. The allosteric effects extend to multiple calcium signaling pathways, as demonstrated by functional studies showing KN-93 disruption of calmodulin interactions with cardiac sodium channels and ryanodine receptors [5].

Nuclear magnetic resonance analysis of calmodulin bound to cardiac sodium channel inactivation gate peptides in the presence of KN-93 revealed significant chemical shift perturbations corresponding to amino acids in both calmodulin domains [5]. These perturbations occur at residues involved in the calmodulin-inactivation gate interaction, indicating that KN-93 forms ternary complexes that alter protein-protein binding interfaces rather than completely displacing calmodulin from target proteins [5].

The allosteric modulation extends to ryanodine receptor function, where KN-93 treatment increases calcium spark frequency by 33% in cardiomyocytes containing phosphomimetic mutations [5]. Importantly, this effect occurs independent of calcium calmodulin-dependent protein kinase II activity, as confirmed by simultaneous treatment with autocamtide-2-related inhibitory peptide [5]. The mechanism involves disruption of calmodulin's inhibitory effects on ryanodine receptor channels without complete displacement of calmodulin from the receptor complex [5].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

MeSH Pharmacological Classification

Wikipedia

Dates

[1]. Tombes RM, et al. G1 cell cycle arrest and apoptosis are induced in NIH 3T3 cells by KN-93, an inhibitor of CaMK-II (the multifunctional Ca2+/CaM kinase). Cell Growth Differ. 1995 Sep;6(9):1063-70.

[2]. Mamiya N, et al. Inhibition of acid secretion in gastric parietal cells by the Ca2+/calmodulin-dependent protein kinase II inhibitorKN-93. Biochem Biophys Res Commun. 1993 Sep 15;195(2):608-15.

[3]. Anderson ME, et al. KN-93, an inhibitor of multifunctional Ca++/calmodulin-dependent protein kinase, decreases early afterdepolarizations in rabbit heart. J Pharmacol Exp Ther. 1998 Dec;287(3):996-1006.

[4]. Rokhlin OW, et al. KN-93 inhibits androgen receptor activity and induces cell death irrespective of p53 and Akt status in prostate cancer. Cancer Biol Ther. 2010 Feb;9(3):224-35.

Explore Compound Types